molecular formula C33H40N2O6S B11218229 (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B11218229
M. Wt: 592.7 g/mol
InChI Key: NFUGBDFVRLQOBV-UHFFFAOYSA-N
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Description

The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an isoquinoline core, methoxy groups, a piperidine sulfonyl moiety, and a phenoxy substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic synthesis techniques. A general synthetic route might include:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃).

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Formation of the Piperidine Sulfonyl Moiety: The piperidine sulfonyl group can be introduced through sulfonylation reactions, using reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like NaOH or K₂CO₃.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone:

    Medicinal Chemistry: The compound’s structural complexity and functional groups make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the interactions with various biological targets, aiding in the understanding of its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can serve as a tool for probing biological pathways and mechanisms, particularly those involving isoquinoline derivatives.

Mechanism of Action

The mechanism of action of (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone: can be compared with other isoquinoline derivatives and compounds with similar functional groups:

    Isoquinoline Derivatives: Compounds like papaverine and berberine share the isoquinoline core but differ in their substituents and biological activities.

    Phenoxy Compounds: Similar compounds with phenoxy groups include fenofibrate and propofol, which have different pharmacological properties.

    Piperidine Sulfonyl Compounds: Compounds like piperidine sulfonamide derivatives are used in various medicinal applications, highlighting the versatility of the piperidine sulfonyl group.

This compound’s unique combination of functional groups and structural features distinguishes it from these similar compounds, offering specific advantages in its applications and reactivity.

Properties

Molecular Formula

C33H40N2O6S

Molecular Weight

592.7 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C33H40N2O6S/c1-23(2)24-8-12-27(13-9-24)41-22-30-29-21-32(40-4)31(39-3)20-26(29)16-19-35(30)33(36)25-10-14-28(15-11-25)42(37,38)34-17-6-5-7-18-34/h8-15,20-21,23,30H,5-7,16-19,22H2,1-4H3

InChI Key

NFUGBDFVRLQOBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC)OC

Origin of Product

United States

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